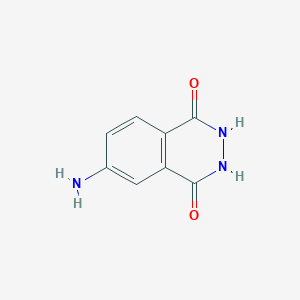

4-Aminophtalhydrazide

Vue d'ensemble

Description

L’isoluminol, également connu sous le nom de 4-aminophtalhydrazide, est un composé chimiluminescent largement utilisé dans divers domaines scientifiques. Il s’agit d’un dérivé de la luminol et il est connu pour sa capacité à émettre de la lumière lorsqu’il subit une réaction chimique. Cette propriété le rend particulièrement utile en chimie analytique, en biochimie et en diagnostics médicaux.

Applications De Recherche Scientifique

Isoluminol is used in a wide range of scientific research applications:

Chemistry: It is used as a chemiluminescent reagent in various analytical techniques, including high-performance liquid chromatography (HPLC) and capillary electrophoresis.

Biology: Isoluminol is used to monitor reactive oxygen species (ROS) in living cells, providing valuable information on cell function and performance.

Medicine: It is used in immunoassays and other diagnostic tests due to its high sensitivity and specificity.

Industry: Isoluminol is used in environmental monitoring, food safety testing, and pharmaceutical analysis

Mécanisme D'action

La réaction chimiluminescente de l’isoluminol implique l’oxydation du composé, conduisant à la formation d’un intermédiaire à l’état excité. Cet intermédiaire revient ensuite à l’état fondamental en émettant un photon de lumière. La réaction est généralement catalysée par un oxydant, tel que le peroxyde d’hydrogène, en présence d’un catalyseur approprié .

Analyse Biochimique

Biochemical Properties

4-Aminophthalhydrazide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through its function as a chemiluminescent compound . It is used in chemiluminescence-based reactive oxygen species (ROS) assays in bone marrow neutrophils post-Yersinia pseudotuberculosis infection, and neutrophil ROS assays post-K. pneumonia exposure .

Cellular Effects

The effects of 4-Aminophthalhydrazide on various types of cells and cellular processes are primarily observed in its role as a chemiluminescent compound. It influences cell function by enabling the detection and study of reactive oxygen species (ROS), which play crucial roles in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 4-Aminophthalhydrazide exerts its effects through its chemiluminescent properties. It does not directly bind to biomolecules or influence enzyme activity. Instead, it serves as a tool for detecting and studying the presence and activity of reactive oxygen species .

Metabolic Pathways

4-Aminophthalhydrazide is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . Therefore, it does not participate in metabolic pathways or interact with enzymes or cofactors in the body.

Méthodes De Préparation

La synthèse de l’isoluminol implique plusieurs étapes :

Préparation du diacétylphthaloylhydrazide : Cette étape implique la réaction de l’hydrazide phtalique avec l’acide acétique et l’acétate de sodium, suivie de l’ajout de chlorure d’acétyle. Le mélange est ensuite chauffé à 70 °C pendant 5 heures.

Préparation du nitrosodiacétylphthaloylhydrazide : Du nitrite de sodium est ajouté à la solution obtenue à la première étape, et l’acide acétique est recyclé par distillation sous vide.

Préparation du nitrosophtaloylhydrazide : Le nitrosodiacétylphthaloylhydrazide brut est mis à réagir avec de l’éthanol et de l’hydroxyde de sodium sous reflux.

Préparation de l’isoluminol : Du thiosulfate de sodium est ajouté à la solution de l’étape précédente, et le mélange est chauffé à reflux pendant 3 heures.

Analyse Des Réactions Chimiques

L’isoluminol subit diverses réactions chimiques, notamment :

Oxydation : L’isoluminol peut être oxydé par des agents tels que le peroxyde d’hydrogène, l’ozone et les hypochlorites, ce qui entraîne l’émission de lumière.

Réduction : Il peut également subir des réactions de réduction, bien que celles-ci soient moins courantes.

Applications de la recherche scientifique

L’isoluminol est utilisé dans un large éventail d’applications de recherche scientifique :

Chimie : Il est utilisé comme réactif chimiluminescent dans diverses techniques analytiques, notamment la chromatographie liquide haute performance (CLHP) et l’électrophorèse capillaire.

Biologie : L’isoluminol est utilisé pour surveiller les espèces réactives de l’oxygène (ERO) dans les cellules vivantes, fournissant des informations précieuses sur la fonction et les performances cellulaires.

Médecine : Il est utilisé dans les immunoessais et autres tests diagnostiques en raison de sa sensibilité et de sa spécificité élevées.

Industrie : L’isoluminol est utilisé dans la surveillance environnementale, les tests de sécurité alimentaire et l’analyse pharmaceutique

Comparaison Avec Des Composés Similaires

L’isoluminol est similaire à la luminol, un autre composé chimiluminescent. L’isoluminol est plus hydrophile et a un rendement quantique de luminescence plus élevé. D’autres composés similaires comprennent :

Luminol : Connu pour son utilisation en médecine légale pour la détection des traces de sang.

Esters d’acridinium : Utilisés dans les immunoessais chimiluminescents.

Dioxétanes : Utilisés dans divers essais luminescents

Les propriétés uniques de l’isoluminol, telles que sa sensibilité et sa spécificité élevées, en font un outil précieux dans la recherche scientifique et les applications industrielles.

Propriétés

IUPAC Name |

6-amino-2,3-dihydrophthalazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-4-1-2-5-6(3-4)8(13)11-10-7(5)12/h1-3H,9H2,(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUDPLKWXRLNSPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)NNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70958029 | |

| Record name | 6-Aminophthalazine-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70958029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3682-14-2 | |

| Record name | Isoluminol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003682142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3682-14-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13567 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Aminophthalazine-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70958029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminophthalhydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOLUMINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ID1912ANA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

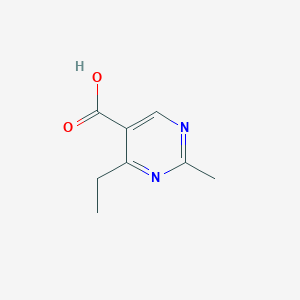

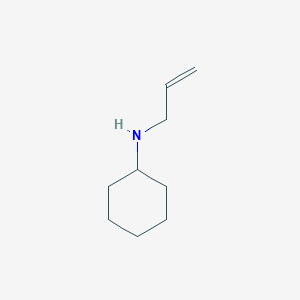

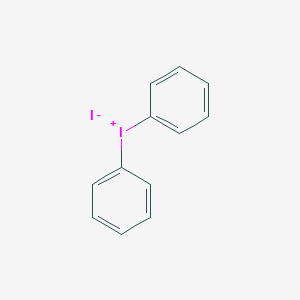

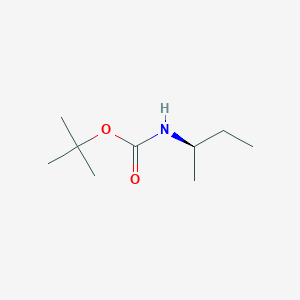

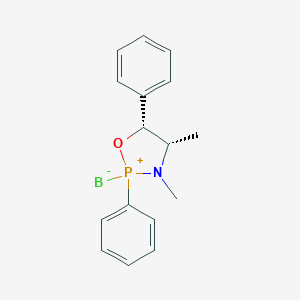

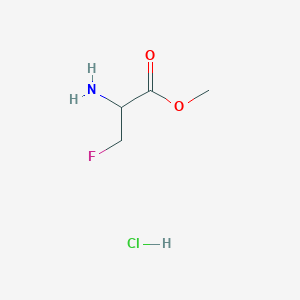

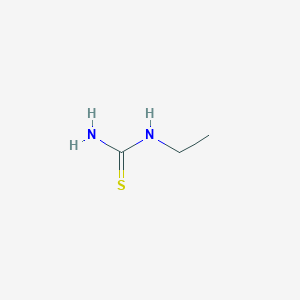

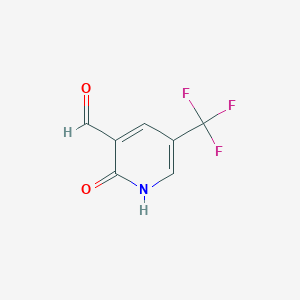

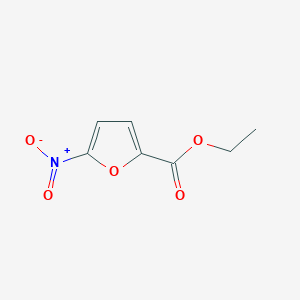

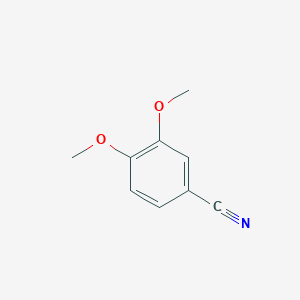

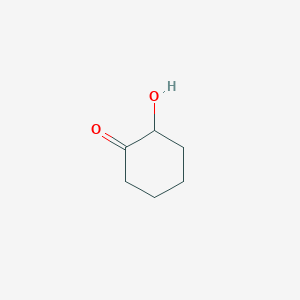

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 4-APH useful for studying enzyme activity?

A1: 4-APH is particularly useful for visualizing the activity of enzymes like aminopeptidase and γ-glutamyl transpeptidase. When freshly diazotized, 4-APH acts as a coupling agent in enzymatic reactions. When specific substrates are used, the reaction produces azo dyes that are readily osmiophilic, meaning they readily bind to osmium tetroxide []. This property makes these azo dyes visible under electron microscopy. Notably, using 4-APH results in a distinct membranous distribution of the azo dye, indicating the location of enzymatic activity. This membranous localization is attributed to the lipophobic nature of the azo dyes formed with 4-APH, contrasting with the droplet distribution observed with previous methods [].

Q2: How does the structure of 4-APH relate to its inhibitory activity?

A2: 4-APH has been identified as a potential inhibitor of tRNA-guanine transglycosylase (TGT), an enzyme essential for bacterial pathogenicity []. Structural studies using X-ray crystallography have provided insights into how 4-APH interacts with its target. The crystal structure of 4-Aminophthalhydrazide in complex with Zymomonas mobilis TGT showed an inhibition constant in the low micromolar range []. This structural information serves as a basis for further modification of 4-APH to design more potent and specific inhibitors of TGT, paving the way for developing new drugs against shigellosis [].

Q3: Can 4-APH be used in analytical chemistry, and if so, how?

A3: Yes, 4-APH exhibits chemiluminescence in the presence of hydrogen peroxide and a catalyst like copper. This property is exploited to determine trace amounts of copper in biological samples like blood serum [, ]. The intensity of the chemiluminescence is directly proportional to the concentration of copper, allowing for quantitative analysis. This method offers high sensitivity, enabling the determination of copper at concentrations as low as 0.003 micrograms in 1 ml of blood serum [].

Q4: Are there any known alternatives to 4-APH in MALDI MS Imaging?

A4: While 4-APH has been explored as a potential matrix in MALDI MS Imaging, research suggests that its isomer, 3-Aminophthalhydrazide (3-APH, also known as luminol), exhibits superior performance []. Studies have demonstrated that 3-APH provides higher sensitivity, broader molecular coverage, and lower background noise compared to 4-APH and other commonly used MALDI matrixes []. This makes 3-APH a more suitable choice for applications requiring the detection and imaging of a wide range of metabolites in various biological samples.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,3R,9S,10S,13R,14R,17R)-17-[(2R)-6-Hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-1,3-diol](/img/structure/B145637.png)

![(10R)-10-[(1S,10R,19S)-5,14,15-trihydroxy-8,18,20-trioxapentacyclo[8.7.3.01,10.02,7.012,17]icosa-2(7),3,5,12,14,16-hexaen-19-yl]-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,14,15-tetrol](/img/structure/B145643.png)